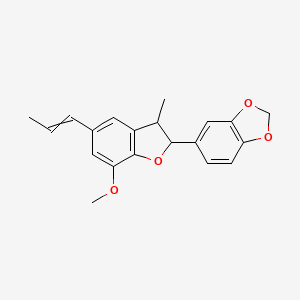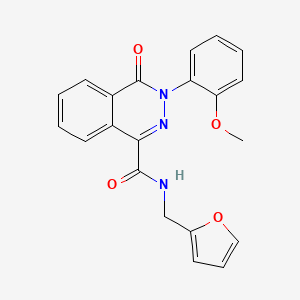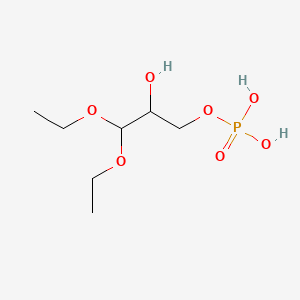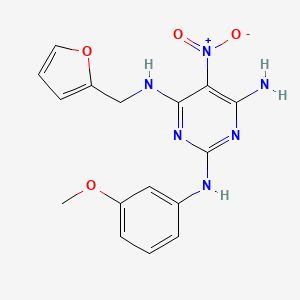![molecular formula C17H20ClN3O3S B1230726 N-[4-chloro-3-(dimethylsulfamoyl)phenyl]-2-[(phenylmethyl)amino]acetamide](/img/structure/B1230726.png)
N-[4-chloro-3-(dimethylsulfamoyl)phenyl]-2-[(phenylmethyl)amino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-chloro-3-(dimethylsulfamoyl)phenyl]-2-[(phenylmethyl)amino]acetamide is an amino acid amide.
Scientific Research Applications
Synthesis and Characterization
- N-[4-chloro-3-(dimethylsulfamoyl)phenyl]-2-[(phenylmethyl)amino]acetamide has been a subject of interest in the synthesis and characterization of novel heterocyclic compounds. For instance, the compound was used in the preparation of amino-N-(4-(4-chloro-phenyl)-6-(3,4-dimethyl-phenyl)-pyrimidin-2-yl)-benzensulfonamide, which exhibited antibacterial and antifungal activities (Nunna et al., 2014).
Radiosynthesis Applications
- This compound has also been utilized in the field of radiosynthesis, specifically in the creation of chloroacetanilide herbicides and dichloroacetamide safeners for herbicides. These compounds are essential for studies on metabolism and mode of action in agricultural applications (Latli & Casida, 1995).
Silylated Derivatives
- Silylated derivatives of N-(2-hydroxyphenyl)acetamide, a closely related compound, have been synthesized and structurally analyzed using NMR spectroscopy, X-ray single-crystal analysis, FTIR spectroscopy, and DFT methods. This research contributes to the understanding of molecular structures and potential applications in various scientific fields (Nikonov et al., 2016).
Antibacterial Activities
- The compound has been a part of the synthesis of various novel compounds with significant antibacterial activities. Research has shown its use in synthesizing N-chloro aryl acetamide substituted thiazole and thiazolidinedione derivatives with promising in vitro antibacterial activity (Juddhawala et al., 2011).
Comparative Metabolism Studies
- Comparative metabolism studies involving chloroacetamide herbicides and related metabolites have utilized this compound. These studies are crucial for understanding the metabolic pathways and potential impacts on human and animal health (Coleman et al., 2000).
Antimicrobial Activity of Derivatives
- Research into the synthesis and antimicrobial activity of various derivatives, including thiazolidinone and acetidinone derivatives, demonstrates the compound's relevance in developing new antimicrobial agents (Mistry et al., 2009).
Insecticidal Activity
- Modifications to the molecular structure of N-(Isothiazol-5-yl)phenylacetamides, closely related to the compound , have shown potential in developing broad-spectrum insecticides, highlighting its application in agricultural pest control (Samaritoni et al., 1999).
Potential Pesticide Applications
- N-derivatives of related compounds have been characterized and suggested as potential pesticides, further indicating the diverse application of these chemical structures in the field of agrichemicals (Olszewska et al., 2011).
Inhibition of Fatty Acid Synthesis
- Chloroacetamide compounds, including derivatives of the compound , have been studied for their inhibitory effects on fatty acid synthesis in algae, which could have implications for both environmental studies and biotechnological applications (Weisshaar & Böger, 1989).
properties
Product Name |
N-[4-chloro-3-(dimethylsulfamoyl)phenyl]-2-[(phenylmethyl)amino]acetamide |
|---|---|
Molecular Formula |
C17H20ClN3O3S |
Molecular Weight |
381.9 g/mol |
IUPAC Name |
2-(benzylamino)-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C17H20ClN3O3S/c1-21(2)25(23,24)16-10-14(8-9-15(16)18)20-17(22)12-19-11-13-6-4-3-5-7-13/h3-10,19H,11-12H2,1-2H3,(H,20,22) |
InChI Key |
YHNZPHABBWZYQH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=CC(=C1)NC(=O)CNCC2=CC=CC=C2)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(3-ethoxypropylamino)-1-(4-methoxyphenyl)-2-oxoethyl]-2-pyrazinecarboxamide](/img/structure/B1230643.png)
![(1R,2R)-2-[(R)-(diphenylphosphorylamino)-phenylmethyl]-N-(2-naphthalenyl)-1-cyclopropanecarboxamide](/img/structure/B1230645.png)
![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]ethanesulfonamide](/img/structure/B1230646.png)


![2-[(2-Benzotriazol-1-yl-acetyl)-(2,4,6-trimethyl-phenyl)-amino]-N-tert-butyl-2-thiophen-3-yl-acetamide](/img/structure/B1230653.png)

![2-[2,4-dioxo-3-(phenylmethyl)-1-quinazolinyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B1230657.png)
![2-(2-Methylanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B1230658.png)

![5-[3,4-dihydro-1H-isoquinolin-2-yl(phenyl)methyl]-6-thiazolo[3,2-b][1,2,4]triazolol](/img/structure/B1230661.png)
![10-[2-(morpholin-4-yl)ethyl]-12-phenyl-10,12-dihydro-11H-benzo[5,6]chromeno[2,3-d]pyrimidin-11-imine](/img/structure/B1230663.png)
![1-[(4-chlorophenyl)-oxomethyl]-N-[4-(1-piperidinylsulfonyl)phenyl]-3-piperidinecarboxamide](/img/structure/B1230664.png)
